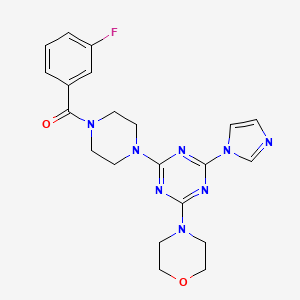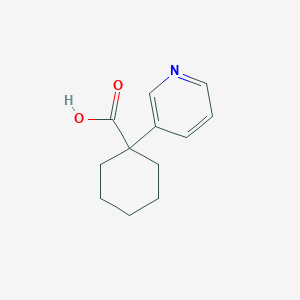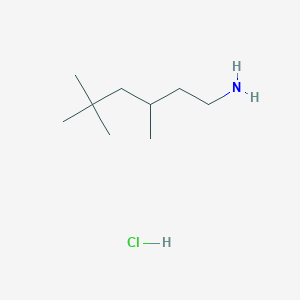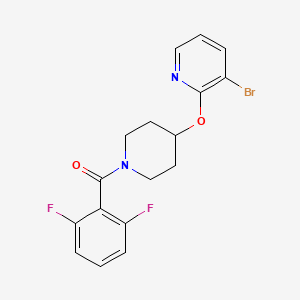
1-(3-フルオロフェニル)-4-(4-(1H-イミダゾール-1-イル)-6-モルホリノ-1,3,5-トリアジン-2-イル)ピペラジン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H23FN8O2 and its molecular weight is 438.467. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、対象化合物と構造的に類似しており、有意な抗ウイルス活性を示すことが報告されています 。化合物に特徴的なイミダゾール環の存在は、これらの活性に寄与することが知られています。これは、私たちの化合物を合成し、さまざまなRNAおよびDNAウイルスに対する有効性を試験できることを示唆しています。
抗炎症特性
インドール核は、化合物の構造の一部であり、抗炎症作用に関連付けられています 。これは、化合物が新しい抗炎症剤の開発に役立ち、炎症を特徴とする状態に対する治療上の利点を提供する可能性があることを意味します。
抗癌の可能性
インドール骨格を持つ化合物は、複数の受容体に高い親和性で結合することが見出されており、これは癌治療戦略において有益です 。細胞標的に相互作用する化合物の能力は、癌治療における潜在的な使用のために探求することができます。
抗HIV効果
特定のインドール誘導体は、HIVに対して阻害活性を示しており、類似の化合物が抗HIV剤として開発できることを示唆しています 。化合物の構造的特徴を最適化して、感染細胞におけるHIV複製に対する活性を高めることができます。
抗酸化能力
インドール誘導体の生物活性には、抗酸化特性も含まれます 。化合物は、さまざまな病気や老化プロセスに関与するフリーラジカルを中和する能力について調査することができます。
抗菌作用
インドール誘導体は、抗菌効果で知られており、対象化合物にも拡張できます 。その適用は、公衆衛生における増え続ける懸念である、細菌耐性を克服する上で重要となる可能性があります。
抗結核活性
結核との闘いには、抗結核特性を持つ新しいインドールベースの化合物を合成することで利益が得られる可能性があります 。化合物は、新しい抗結核薬の開発候補となる可能性があります。
抗糖尿病アプリケーション
インドール誘導体は、抗糖尿病効果と関連付けられており、化合物が糖尿病の管理に使用される可能性を開きます 。インスリン調節とグルコース代謝における役割は、将来の研究の焦点となる可能性があります。
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many bioactive compounds . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with imidazole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
特性
IUPAC Name |
(3-fluorophenyl)-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN8O2/c22-17-3-1-2-16(14-17)18(31)27-6-8-28(9-7-27)19-24-20(29-10-12-32-13-11-29)26-21(25-19)30-5-4-23-15-30/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOCWMALBPDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2573048.png)

![4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2573052.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2573058.png)
![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)
![1-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2573063.png)
![2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile](/img/structure/B2573064.png)
![methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2573066.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

